4-(9H-fluoren-9-yl)-4-phenylbutan-2-one
Description
4-(9H-Fluoren-9-yl)-4-phenylbutan-2-one is a ketone derivative featuring a fluorenyl group and a phenyl group attached to the same carbon atom in a butan-2-one backbone. The fluorenyl moiety, a bicyclic aromatic system, imparts rigidity and hydrophobicity, while the ketone group offers reactivity for nucleophilic additions or condensations. Such compounds are often used in materials science, particularly in photoresist development and 3D printing due to their photochemical stability .
Properties
CAS No. |
90033-34-4 |
|---|---|
Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H20O/c1-16(24)15-22(17-9-3-2-4-10-17)23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h2-14,22-23H,15H2,1H3 |
InChI Key |
LCGAZWAPCADLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to synthesize fluorene derivatives is via intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C . This method yields up to 99% . Another method involves the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production methods for fluorene derivatives often involve large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride (AlCl3) or iron chloride (FeCl3) supported on molecular sieves . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to 9-fluorenones using air oxidation in the presence of KOH in THF.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KOH in THF under ambient conditions.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: 9-fluorenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed as fluorescent probes and labels in biological studies.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of OLEDs, solar cells, and thin-film transistors.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. For example, fluorene derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity . This binding can lead to the disruption of cellular processes, making these compounds potential candidates for antimicrobial and anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Ketone vs. Carboxylic Acid: The target compound’s ketone group (C=O) is less polar than the carboxylic acid in 4-phenylbutanoic acid derivatives, reducing solubility in aqueous media but enhancing compatibility with organic solvents. This makes it more suitable for hydrophobic polymer matrices .
- Quaternary Ammonium vs. Neutral Ketone: The morpholinium bromide’s charged quaternary ammonium group increases polarity and ionic interactions, favoring applications in crystalline photoresists. In contrast, the neutral ketone may exhibit better thermal stability in non-polar environments .
Crystallographic and Physical Properties
- The morpholinium bromide derivative crystallizes in an orthorhombic system (space group Pbca) with a unit cell volume of 3202.0 ų, attributed to the bulky fluorenyl group and ionic interactions . The target ketone, lacking ionic character, may form less dense crystal lattices, though this requires experimental confirmation.
- Bond lengths in the morpholinium compound (e.g., C6–N1: 1.562 Å) deviate from typical sp³ C–N bonds (1.47 Å), suggesting steric strain from the fluorenyl group. Similar distortions may occur in the ketone derivative, affecting its conformational flexibility .
Biological Activity
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one, a compound with the molecular formula and a molar mass of 312.4 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as Wnt/β-catenin and apoptosis-related proteins .
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several pathogenic microorganisms.
- Research Findings : In a comparative study, this compound was evaluated against multidrug-resistant strains of bacteria. The results showed a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Properties
Anti-inflammatory effects have been observed with this compound, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This modulation helps reduce inflammation in various experimental models.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Signaling Pathways : It influences cellular signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical in cancer progression and inflammation, such as dihydrofolate reductase (DHFR) which is essential for DNA synthesis .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Indole-3-carbinol | Moderate | Low | Moderate |
| Tryptophan | Low | Moderate | Low |
This table illustrates that while this compound exhibits high anticancer and anti-inflammatory activities compared to similar compounds, its antimicrobial efficacy is moderate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
